(2S)-2-amino-6-azidohexanamide hydrochloride
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Overview
Description
(2S)-2-amino-6-azidohexanamide hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of an azido group, which is known for its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-6-azidohexanamide hydrochloride typically involves multiple steps, starting from readily available precursors. One common approach is the azidation of a suitable amino acid derivative. The reaction conditions often require the use of azidating agents such as sodium azide in the presence of a catalyst or under specific temperature and pH conditions to ensure the successful introduction of the azido group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-6-azidohexanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The azido group can be oxidized to form nitro compounds under specific conditions.
Reduction: Reduction of the azido group can yield amines, which are valuable intermediates in organic synthesis.
Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or lithium aluminum hydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and inert atmospheres to prevent side reactions.
Major Products Formed
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-6-azidohexanamide hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. The azido group can be used in bioorthogonal chemistry, allowing for the selective labeling and tracking of biomolecules in living systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound finds applications in the production of specialty chemicals and materials. Its unique properties enable the development of innovative products with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-amino-6-azidohexanamide hydrochloride involves its interaction with specific molecular targets. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This reactivity is harnessed in various applications, from drug development to material science.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other azido-containing amino acid derivatives and azido-functionalized organic molecules. Examples include 2-azidoethanol and 6-azidohexanoic acid.
Uniqueness
What sets (2S)-2-amino-6-azidohexanamide hydrochloride apart is its specific structural configuration and the presence of both an amino and an azido group. This dual functionality provides unique reactivity patterns, making it a versatile compound in synthetic chemistry and various applications.
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications
Properties
IUPAC Name |
(2S)-2-amino-6-azidohexanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N5O.ClH/c7-5(6(8)12)3-1-2-4-10-11-9;/h5H,1-4,7H2,(H2,8,12);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWCIZQJZPHAYLI-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@@H](C(=O)N)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClN5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.66 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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